molecular formula C9H19N B13251853 N,3,3-trimethylcyclohexan-1-amine

N,3,3-trimethylcyclohexan-1-amine

Cat. No.: B13251853
M. Wt: 141.25 g/mol
InChI Key: FRQACHUFHIYEKD-UHFFFAOYSA-N
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Description

N,3,3-trimethylcyclohexan-1-amine: is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexane, where the amine group is attached to the first carbon, and three methyl groups are attached to the first and third carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N,3,3-trimethylcyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method is:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: N,3,3-trimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

N,3,3-trimethylcyclohexan-1-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,3,3-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • N,2,3-trimethylcyclohexan-1-amine
  • N,3,3-dimethylcyclohexan-1-amine
  • N,3,3-trimethylcyclohexan-1-ol

Comparison: N,3,3-trimethylcyclohexan-1-amine is unique due to the specific positioning of its methyl groups and amine functionality, which can influence its reactivity and interactions compared to similar compounds. For example, the presence of three methyl groups can lead to steric hindrance, affecting its ability to participate in certain reactions .

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N,3,3-trimethylcyclohexan-1-amine

InChI

InChI=1S/C9H19N/c1-9(2)6-4-5-8(7-9)10-3/h8,10H,4-7H2,1-3H3

InChI Key

FRQACHUFHIYEKD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(C1)NC)C

Origin of Product

United States

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